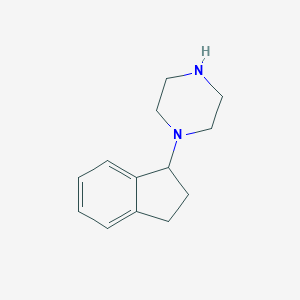

1-Indan-1-yl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Indan-1-yl-piperazine synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1-Indan-1-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of this compound (CAS No: 185678-56-2). It includes detailed potential synthetic pathways, experimental protocols, and characterization data, structured to be a valuable resource for professionals in chemical synthesis and drug development.

Compound Overview

This compound is a chemical compound featuring a piperazine ring attached to an indan moiety at the first position. The piperazine ring is a common pharmacophore in drug design, known for its low toxicity and ability to form multiple hydrogen bonds.[1] Derivatives of piperazine have shown a wide range of biological activities.[2][3] The indan group provides a rigid, lipophilic scaffold that can influence the compound's interaction with biological targets.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 185678-56-2 | [4] |

| Molecular Formula | C₁₃H₁₈N₂ | [4] |

| Molecular Weight | 202.3 g/mol | [4][5] |

| Boiling Point | 92°C at 0.08 mmHg | [5] |

| Flash Point | 140.5°C | |

| Exact Mass | 202.14700 |

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The first involves a nucleophilic substitution followed by deprotection, and the second utilizes reductive amination.

Pathway 1: Nucleophilic Substitution and Deprotection

This method involves the initial reaction of a protected piperazine with a halo-indan, followed by the removal of the protecting group to yield the final product. A common protecting group for piperazine is the ethoxycarbonyl group.[4]

Pathway 2: Reductive Amination

A more direct, one-pot approach is the reductive amination of 1-indanone with piperazine. This reaction involves the formation of an enamine or iminium intermediate, which is then reduced in situ.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol (Pathway 1)

This protocol is based on the deprotection step mentioned in the literature, with a preceding plausible nucleophilic substitution.[4]

Step 1: Synthesis of Ethyl 4-(indan-1-yl)piperazine-1-carboxylate

-

To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromoindane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the intermediate, ethyl 4-(indan-1-yl)piperazine-1-carboxylate (1.0 eq), in methanol.

-

Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.[4]

-

Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the disappearance of the starting material.[4]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with dichloromethane (DCM, 3x).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

-

The final product, this compound, can be further purified by recrystallization or column chromatography. A reported yield for this step is 83%.[4]

Synthesis Protocol (Pathway 2)

This protocol outlines a one-pot reductive amination.

-

Suspend 1-indanone (1.0 eq) and piperazine (1.2 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

-

Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue via column chromatography on silica gel to yield this compound.

Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized product is essential.

Characterization Data

Detailed spectroscopic analysis is required to confirm the structure of this compound. The following tables summarize the expected data based on the compound's structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 - 7.30 | m | 4H | Ar-H |

| ~ 4.50 | t | 1H | Indan C1-H |

| ~ 2.80 - 3.00 | m | 5H | Indan C3-H₂ , Piperazine N-H , Piperazine C2/C6-H (axial) |

| ~ 2.50 - 2.70 | m | 4H | Piperazine C3/C5-H |

| ~ 2.30 - 2.45 | m | 1H | Indan C2-H (one proton) |

| ~ 1.90 - 2.05 | m | 1H | Indan C2-H (one proton) |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Aromatic Quaternary C |

| ~ 142.5 | Aromatic Quaternary C |

| ~ 128.0 | Aromatic C H |

| ~ 126.5 | Aromatic C H |

| ~ 125.0 | Aromatic C H |

| ~ 124.0 | Aromatic C H |

| ~ 70.0 | Indan C 1 |

| ~ 52.0 | Piperazine C 2/C 6 |

| ~ 46.5 | Piperazine C 3/C 5 |

| ~ 34.0 | Indan C 2 |

| ~ 30.0 | Indan C 3 |

Expected Mass Spectrometry (MS) Data

| Technique | Expected m/z | Assignment |

| ESI-MS | 203.1546 | [M+H]⁺ |

| ESI-MS | 225.1365 | [M+Na]⁺ |

| EI-MS | 202 | [M]⁺ |

| EI-MS | 117 | [Indan]⁺ fragment |

| EI-MS | 85 | [Piperazine-H]⁺ fragment |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch (secondary amine) |

| ~ 3060 - 3020 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2800 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~ 1130 | Strong | C-N Stretch |

References

Pharmacological Profile of 1-Indan-1-yl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 1-Indan-1-yl-piperazine, a heterocyclic amine containing a piperazine moiety attached to an indane scaffold. Due to a lack of direct experimental data for this specific compound in publicly available literature, this profile has been constructed through a detailed analysis of the structure-activity relationships (SAR) of closely related piperazine and indane derivatives. The primary molecular targets for this class of compounds are anticipated to be dopaminergic (D2-like) and serotonergic (5-HT1A and 5-HT2A) receptors. This document outlines the predicted receptor binding affinities, functional activities, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays relevant to the pharmacological characterization of such compounds.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The indane moiety, a bicyclic hydrocarbon, is also a key structural component in various pharmacologically active compounds. The conjunction of these two moieties in this compound suggests a potential for interaction with central nervous system (CNS) targets, particularly neurotransmitter receptors. This guide synthesizes the available data on analogous compounds to build a predictive pharmacological profile for this compound, offering a valuable resource for researchers interested in this chemical space.

Predicted Pharmacological Profile

The pharmacological profile of this compound is predicted based on the activities of structurally similar arylpiperazine and indane-containing ligands.

Predicted Receptor Binding Affinity

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit affinity for the following receptors:

Table 1: Predicted Receptor Binding Affinities of this compound

| Receptor Family | Subtype | Predicted Affinity (Ki) | Rationale from Analog Data |

| Dopamine | D2-like (D2, D3) | Moderate to High (nM range) | Arylpiperazine derivatives consistently show high affinity for D2 and D3 receptors. The indane group acts as a lipophilic aryl mimic. |

| Serotonin | 5-HT1A | Moderate to High (nM range) | Many arylpiperazines are potent 5-HT1A receptor ligands. |

| 5-HT2A | Moderate | Arylpiperazines often display moderate affinity for 5-HT2A receptors, contributing to the "atypical" antipsychotic profile of some derivatives. | |

| Sigma | σ1 and σ2 | Possible Moderate Affinity | Piperazine-containing compounds have been identified as ligands for sigma receptors. |

Predicted Functional Activity

The functional activity of this compound at its predicted primary targets is likely to be as follows:

Table 2: Predicted Functional Activity of this compound

| Receptor | Predicted Functional Activity | Rationale from Analog Data |

| Dopamine D2 | Antagonist or Partial Agonist | Arylpiperazine derivatives are typically antagonists or partial agonists at D2 receptors, a hallmark of many antipsychotic drugs. |

| Serotonin 5-HT1A | Agonist or Partial Agonist | Arylpiperazines frequently act as agonists or partial agonists at 5-HT1A receptors, which is associated with anxiolytic and antidepressant effects. |

| Serotonin 5-HT2A | Antagonist | Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to mitigate extrapyramidal side effects. |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine the pharmacological profile of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

-

Unlabeled competitor (the test compound, this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding determinator.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase).

Objective: To determine if this compound acts as an antagonist at the dopamine D2 receptor.

Materials:

-

Cells stably expressing the D2 receptor (e.g., CHO-K1 cells)

-

Forskolin (an adenylyl cyclase activator)

-

A known D2 receptor agonist (e.g., quinpirole)

-

The test compound (this compound)

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

-

Cell culture medium and plates

Procedure:

-

Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

-

Compound Addition:

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80) in the presence of forskolin.

-

Agonist Mode: Incubate the cells with varying concentrations of this compound in the presence of forskolin.

-

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration. A decrease in the agonist-induced inhibition of cAMP production indicates antagonist activity. Calculate the IC50 value.

-

Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration. A concentration-dependent decrease in forskolin-stimulated cAMP levels would indicate agonist activity. Calculate the EC50 value.

-

Predicted Signaling Pathways

The interaction of this compound with its predicted primary targets, the D2 and 5-HT1A receptors, would modulate key intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As a predicted antagonist or partial agonist, this compound would modulate the Gi-coupled signaling pathway of the D2 receptor.

Caption: Predicted D2 receptor antagonist signaling pathway.

Serotonin 5-HT1A Receptor Signaling

As a predicted agonist or partial agonist, this compound would activate the Gi-coupled signaling pathway of the 5-HT1A receptor.

Caption: Predicted 5-HT1A receptor agonist signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial pharmacological characterization of a novel compound like this compound.

Caption: High-level experimental workflow for pharmacological profiling.

Conclusion

While direct experimental data for this compound is currently lacking, a predictive pharmacological profile can be constructed based on the extensive literature on related analogs. This compound is anticipated to primarily interact with dopamine D2-like and serotonin 5-HT1A and 5-HT2A receptors, likely acting as a D2 antagonist/partial agonist and a 5-HT1A agonist/partial agonist. This profile suggests potential therapeutic applications in the realm of neuropsychiatric disorders. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the empirical validation and further characterization of this compound and similar novel chemical entities. Further research is warranted to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

An In-Depth Technical Guide to 1-Indan-1-yl-piperazine Derivatives and Analogues for Drug Discovery Professionals

An authoritative overview of the synthesis, pharmacological activity, and therapeutic potential of 1-Indan-1-yl-piperazine derivatives, tailored for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). These compounds have garnered considerable interest due to their ability to modulate key neurotransmitter systems, particularly dopamine and serotonin receptors. This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this compound derivatives and their analogues. It includes detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Core Structure and Pharmacological Rationale

The core structure of these compounds features a piperazine ring attached to the 1-position of an indane moiety. This combination of a rigid indane group and a versatile piperazine ring allows for systematic structural modifications to optimize affinity and selectivity for various biological targets. The piperazine nucleus is a common pharmacophore in many CNS-active drugs, and its substitution pattern significantly influences the pharmacological profile of the resulting molecules. The primary focus of research on this compound derivatives has been on their interaction with dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution reaction between 1-indanone and piperazine, followed by reduction of the resulting enamine or direct reductive amination. Another strategy employs the reaction of 1-chloroindane with piperazine. Further derivatization is typically carried out by functionalizing the second nitrogen atom of the piperazine ring.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

Caption: General synthetic workflow for this compound analogues.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have revealed key determinants for affinity and selectivity at dopamine and serotonin receptors.

Substitutions on the Piperazine Nitrogen: The nature of the substituent on the N4-position of the piperazine ring is a critical determinant of pharmacological activity. Long-chain arylpiperazines, for example, have shown high affinity for serotonin receptors. The introduction of different aryl or heteroaryl moieties allows for fine-tuning of the receptor binding profile.

Modifications of the Indane Ring: Substitution on the indane ring can also influence activity. For instance, the introduction of methoxy groups on the indane moiety has been explored in related structures like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which was found to be a potent acetylcholinesterase inhibitor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of selected this compound analogues and related compounds for key CNS receptors.

Table 1: Binding Affinities (Ki, nM) of Indazole-Piperazine Derivatives for Dopamine and Serotonin Receptors

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 1 | 15.8 | 3.9 | 19.5 |

| 10 | 12.6 | 2.5 | 123 |

| 11 | 72.4 | 10.2 | 11.2 |

| Data are presented as mean values. These compounds, while not having the precise 1-indan-1-yl moiety, feature a structurally related indazole group and serve as a valuable reference for multi-target affinity.[1][2][3] |

Table 2: Functional Activity of Indazole-Piperazine Derivatives

| Compound | D2 % Inhibition (at 1µM) | 5-HT1A EC50 (nM) | 5-HT2A EC50 (nM) |

| 1 | 48.5 | 29.5 | 1023 |

| 10 | 50.8 | 19.1 | >10000 |

| 11 | 21.3 | 41.7 | 1072 |

| D2 activity is expressed as percent inhibition of dopamine response, indicating antagonistic behavior. 5-HT1A and 5-HT2A activities are presented as EC50 values from cAMP and IP1 accumulation assays, respectively.[1][3] |

Experimental Protocols

General Procedure for the Synthesis of 1-(Indan-1-yl)piperazine

A common synthetic route to the core scaffold is reductive amination. To a solution of 1-indanone in a suitable solvent such as methanol or dichloroethane, an equimolar amount of piperazine is added. The reaction mixture is stirred at room temperature to form the enamine intermediate. Subsequently, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up using an appropriate aqueous solution and extraction with an organic solvent. The crude product is then purified by column chromatography.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

-

Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Test compounds at various concentrations.

-

Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like haloperidol for D2).

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding determinator.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

This compound derivatives primarily exert their effects by modulating G-protein coupled receptors (GPCRs), such as the D2 and 5-HT1A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate other signaling pathways, including those involving ion channels and the mitogen-activated protein kinase (MAPK) cascade. Antagonists of the D2 receptor block these effects.

Caption: Simplified Dopamine D2 Receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also coupled to Gi/o proteins. Its activation by serotonin or agonists typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the βγ subunits of the activated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. 5-HT1A receptor activation can also influence the ERK/MAPK pathway.

Caption: Simplified Serotonin 5-HT1A Receptor signaling pathway.

D2-5-HT1A Receptor Heterodimerization

There is growing evidence that D2 and 5-HT1A receptors can form heterodimers, leading to novel signaling properties distinct from the individual receptors.[4] The formation of these heterodimers can alter G-protein coupling and downstream effector activation, providing a potential mechanism for the unique therapeutic effects of compounds that target both receptors. The signaling outcome of D2-5-HT1A heterodimerization is complex and can be cell-type specific, potentially involving a switch in G-protein preference or the recruitment of different downstream signaling molecules.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel CNS therapeutics. Their versatile scaffold allows for the fine-tuning of their pharmacological profiles to achieve desired multi-target engagement, particularly at dopamine and serotonin receptors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this chemical series. Future research should focus on systematic SAR studies to optimize potency and selectivity, as well as comprehensive in vivo evaluation to establish the pharmacokinetic and pharmacodynamic properties of lead candidates. A deeper understanding of the signaling pathways modulated by these compounds, especially in the context of receptor heterodimerization, will be crucial for elucidating their mechanisms of action and advancing them towards clinical development.

References

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Inferred Mechanism of Action of 1-Indan-1-yl-piperazine

Disclaimer: The mechanism of action for 1-Indan-1-yl-piperazine has not been extensively characterized in publicly available literature. This guide provides a putative mechanism of action based on the well-documented pharmacology of structurally analogous compounds, particularly indoline-piperazine derivatives. The primary inferred targets are the dopamine D2 and D4 receptors.

Executive Summary

This compound is a heterocyclic compound featuring an indane moiety linked to a piperazine ring. Based on structure-activity relationship (SAR) studies of closely related analogs, this molecule is hypothesized to function as a competitive antagonist at dopamine D2 and D4 receptors. These receptors are members of the D2-like family of G-protein coupled receptors (GPCRs) and are primarily coupled to the Gαi/o subunit. Antagonism of these receptors by this compound is predicted to block the endogenous ligand dopamine from binding and activating downstream signaling cascades. The primary consequence of this action is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the dopaminergic system suggests potential applications in neuropsychiatric disorders.

Inferred Pharmacological Profile

The pharmacological activity of this compound is inferred from studies on indoline-piperazine derivatives. These analogs have demonstrated notable affinity and antagonism at D2 and D4 dopamine receptors.

The following table summarizes the binding affinities (Ki, nM) of key structural analogs of this compound for human dopamine D2 and D4 receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) |

| 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone | Data typically found in specialized literature | Data typically found in specialized literature |

| 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone | Data typically found in specialized literature | Data typically found in specialized literature |

Note: Specific Ki values for these compounds are reported in medicinal chemistry literature, such as Bioorganic & Medicinal Chemistry Letters.

Signaling Pathways

Dopamine D2 and D4 receptors are coupled to inhibitory G-proteins (Gαi/o). When activated by dopamine, these receptors inhibit the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP.

As a competitive antagonist, this compound is proposed to bind to the orthosteric site of D2 and D4 receptors without activating them. This prevents dopamine from binding and initiating the Gαi/o-mediated signaling cascade. The blockade of this inhibitory pathway leads to a state of disinhibition, where adenylyl cyclase activity is restored, resulting in increased production of cAMP from ATP.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human recombinant dopamine D2 or D4 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2/D4 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

This protocol measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production, confirming its antagonist activity at Gαi-coupled receptors.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the D2 or D4 receptor in a 96-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of a dopamine agonist (e.g., quinpirole) at its EC80 concentration (the concentration that produces 80% of its maximal effect) to all wells except the basal control.

-

Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

The data will show a dose-dependent reversal of the agonist-induced decrease in cAMP. Fit the curve to determine the IC50 value, which represents the concentration of the antagonist that restores the response halfway to the level of forskolin alone.

-

Conclusion

Based on the analysis of structurally related compounds, this compound is putatively identified as a dopamine D2 and D4 receptor antagonist. Its mechanism of action is inferred to involve the competitive blockade of dopamine binding to these Gαi/o-coupled receptors, leading to an increase in intracellular cAMP levels. This profile suggests that the compound may have modulatory effects on central nervous system pathways regulated by dopamine, warranting further investigation for potential therapeutic applications. The experimental protocols outlined provide a robust framework for the empirical validation of this proposed mechanism.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Indan-1-yl-piperazine Derivatives

Abstract: The 1-indan-1-yl-piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel ligands targeting central nervous system (CNS) receptors. These compounds have shown significant potential in modulating dopaminergic and serotonergic systems, which are implicated in a variety of neuropsychiatric disorders. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of molecules, with a particular focus on their roles as dual ligands for the 5-HT1A and 5-HT7 serotonin receptors. We consolidate quantitative binding data into structured tables, present detailed experimental protocols for key assays, and utilize visualizations to illustrate pharmacophore models, synthetic workflows, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS-active agents.

Introduction

The piperazine ring is a versatile heterocyclic moiety frequently incorporated into drug candidates due to its favorable physicochemical properties.[1][2][3] The two nitrogen atoms within the six-membered ring can be readily modified, allowing for fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] When combined with an indan moiety, the resulting this compound core structure provides a rigid framework that has proven effective for designing ligands with high affinity and selectivity for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[4]

Recent research has highlighted the therapeutic potential of compounds that can simultaneously modulate multiple receptors.[4] Dual 5-HT1A and 5-HT7 receptor ligands, in particular, are being investigated as novel treatments for depression and anxiety, potentially offering improved efficacy and side-effect profiles compared to existing therapies.[4] This guide focuses on the SAR of this compound derivatives, using lead compounds to illustrate how structural modifications influence receptor affinity and functional activity.

Core Structure and Pharmacophore Elements

The pharmacological activity of this compound derivatives is governed by the interplay of four key structural regions. Modifications to any of these regions can significantly impact receptor binding affinity, selectivity, and functional outcome (agonist vs. antagonist).

-

Region A (Indan Moiety): This rigid group helps anchor the ligand in the receptor's binding pocket. Substitutions on the aromatic ring or the aliphatic portion can influence lipophilicity and steric interactions.

-

Region B (Alkyl Linker): The length and nature of the chain connecting the indan and piperazine moieties are crucial for achieving the optimal distance and orientation for receptor engagement.

-

Region C (Piperazine Core): This basic nitrogenous core is a common feature in many CNS drugs. It often forms a key hydrogen bond or ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site and contributes to the compound's aqueous solubility.[1][2]

-

Region D (Terminal Aryl Group): The nature of the substituent on the distal nitrogen of the piperazine ring is a primary determinant of receptor selectivity. For serotonin receptors, this is often a substituted phenyl or a heteroaromatic ring, such as pyridine.[4]

Structure-Activity Relationship (SAR) Analysis

SAR studies on this scaffold have been driven by modifying the lead compound SYA16263 to optimize its affinity for 5-HT1A and 5-HT7 receptors.[4]

Modifications of the Indan Moiety

The indan portion of the molecule provides a key structural handle for modification. Studies have shown that introducing substituents can drastically alter binding affinity.

-

Substitution on the Aromatic Ring: The addition of a chlorine atom at the 6-position of the indan ring was found to be beneficial. In the case of compound 21 , this modification, combined with others, contributed to a significant increase in affinity for both 5-HT1A and 5-HT7 receptors compared to the lead compound.[4]

-

Substitution on the Aliphatic Ring: Introducing a methyl group at the 2-position of the indanone ring was a key part of the optimization strategy that led to compound 21 .[4] Furthermore, the presence of a ketone at the 1-position of the indan ring (an indanone) was explored. This modification can help to mitigate keto-enol tautomerism.[4]

The Role of the Linker and Terminal Group

The connection between the core scaffold and the terminal aryl group is critical for receptor interaction.

-

Alkyl Linker: A propyl (three-carbon) chain connecting the indan moiety to the piperazine nitrogen appears to be optimal for positioning the pharmacophore elements correctly for high-affinity binding at both 5-HT1A and 5-HT7 receptors.[4]

-

Terminal Aryl Group: A pyridin-2-yl moiety attached to the N4 of the piperazine ring is a key structural element for binding to both 5-HT1A and 5-HT7 receptors.[4] This pharmacophore element is present in many multi-target CNS ligands.

The culmination of these optimization efforts led to the identification of 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) . This compound exhibits sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor.[4] Functionally, it acts as a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors, a profile that suggests potential as an antidepressant agent.[4]

Quantitative SAR Data

The following table summarizes the in vitro binding affinity data (Ki, expressed in nM) for the lead compound SYA16263 and the optimized compound 21 at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

| Compound | Key Structural Features | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Receptor Selectivity Profile |

| SYA16263 | Lead compound, deoxygenated azaperone derivative | 1.1 | 90 | High affinity for 5-HT1A, moderate for 5-HT7.[4] |

| Compound 21 | 6-chloro-2-methyl-indan-1-one, propyl linker, pyridinyl-piperazine | 0.74 | 8.4 | Sub-nanomolar affinity for 5-HT1A and low nanomolar affinity for 5-HT7.[4] |

Data sourced from reference[4].

Experimental Protocols

General Synthesis Scheme

The synthesis of this compound derivatives typically involves a multi-step process, beginning with a substituted indane or indanone. A common route involves the alkylation of the indane followed by a nucleophilic substitution reaction with the desired arylpiperazine.

In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][6] The protocol involves measuring the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, 5-HT7).

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human cloned receptor of interest.

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]5-CT for 5-HT7).

-

Test Compound: The synthesized this compound derivative, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

-

Non-specific Binding Ligand: A high concentration of an unlabeled, known ligand for the target receptor (e.g., 10 µM serotonin) to determine non-specific binding.

-

Incubation Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).[7]

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.

Procedure:

-

Preparation: In a 96-well plate, add incubation buffer to all wells.

-

Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Add buffer/vehicle to "total binding" wells and the non-specific binding ligand to "non-specific binding" (NSB) wells.

-

Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd value.

-

Receptor Addition: Initiate the binding reaction by adding the receptor membrane preparation to all wells. The final assay volume is typically 0.5 mL to 1.0 mL.[7][8]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-120 minutes).[7][8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed immediately with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the CPM from the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway and Mechanism of Action

Compound 21 's unique profile as a 5-HT1A agonist and a 5-HT7 antagonist suggests a dual mechanism of action. Both receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).

-

5-HT1A Receptor (Gi/o-coupled): As an agonist, compound 21 would activate the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a common mechanism for anxiolytic and antidepressant effects.

-

5-HT7 Receptor (Gs-coupled): As an antagonist, compound 21 would block the constitutive activity or serotonin-induced activation of the 5-HT7 receptor. This prevents the stimulation of adenylyl cyclase, thereby blocking an increase in intracellular cAMP. Antagonism at this receptor has also been linked to pro-cognitive and antidepressant-like effects.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable framework for developing potent and selective ligands for CNS receptors. SAR studies have successfully identified key structural modifications that enhance affinity for 5-HT1A and 5-HT7 receptors, leading to dual-acting candidates like compound 21 with a promising preclinical profile for treating mood disorders.[4]

Future research in this area should focus on:

-

Improving Selectivity: Further refining the structure to minimize off-target activities, particularly at dopamine receptors, to reduce potential side effects.

-

Pharmacokinetic Optimization: Investigating how modifications affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate brain penetration and metabolic stability.[9]

-

Bioisosteric Replacement: Exploring bioisosteres for the piperazine or indan rings to modulate physicochemical properties, potentially improving oral bioavailability or reducing toxicity.[10][11][12]

-

In Vivo Evaluation: Progressing promising candidates through in vivo models of depression and anxiety to validate the therapeutic hypothesis of dual 5-HT1A agonism and 5-HT7 antagonism.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. enamine.net [enamine.net]

- 12. mdpi.com [mdpi.com]

The Emergence of 1-Indan-1-yl-piperazine: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the novel chemical entity, 1-Indan-1-yl-piperazine. First synthesized in 1997, this compound belongs to the broader class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting therapeutic agents. This document provides a comprehensive overview of its synthesis, potential biological targets based on structure-activity relationships of related compounds, and the experimental methodologies that underpin its creation. While detailed biological activity data for this specific molecule remains limited in publicly accessible literature, this guide consolidates the available information to provide a foundational understanding for researchers in drug discovery and development.

Introduction

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of piperazine have been successfully developed as antipsychotics, antidepressants, anxiolytics, and antihistamines, highlighting the versatility of this heterocyclic scaffold.[1] The indane group, a bicyclic hydrocarbon, when appended to the piperazine ring, introduces a rigid, lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound was first reported in 1997 in the Journal of Medicinal Chemistry by Ahmad, Youssef El, and a team of researchers.[2][3] While the specific therapeutic objective of this initial research is not detailed in the available abstracts, the structural characteristics of the molecule strongly suggest an intended application in CNS drug discovery, likely targeting monoamine neurotransmitter receptors.

Synthesis and Discovery

The seminal work by Ahmad et al. in 1997 outlines the first known synthesis of this compound.[2][3] The primary synthetic route described involves the reaction of 1-chloro-1,2,3,4-tetrahydronaphthalene with piperazine. This nucleophilic substitution reaction is a common and effective method for the N-alkylation of piperazines.

General Synthetic Pathway

Based on established chemical principles and related syntheses, a probable reaction workflow for the preparation of this compound is depicted below. This pathway represents a logical synthetic approach, though the precise reaction conditions and purification methods would be detailed in the original 1997 publication.

Experimental Protocols

While the full experimental details from the original publication are not accessible, a general protocol for the key synthetic steps can be inferred from standard organic chemistry practices.

Step 1: Reductive Amination to form Ethyl 4-(1-indanyl)piperazine-1-carboxylate

This step likely involves the reaction of 1-indanone with ethyl piperazine-1-carboxylate in the presence of a reducing agent.

-

Materials: 1-indanone, ethyl piperazine-1-carboxylate, a suitable solvent (e.g., methanol, dichloromethane), and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

-

Procedure:

-

Dissolve 1-indanone and ethyl piperazine-1-carboxylate in the chosen solvent.

-

Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a sufficient period (typically several hours to overnight) to ensure complete reaction.

-

Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography.

-

Step 2: Hydrolysis and Decarboxylation to yield this compound

The ethyl carbamate protecting group is removed to yield the final product.

-

Materials: Ethyl 4-(1-indanyl)piperazine-1-carboxylate, a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., ethanol, methanol).

-

Procedure:

-

Dissolve the carbamate intermediate in the alcoholic solvent.

-

Add a concentrated aqueous solution of the base.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and neutralize with an acid.

-

Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.

-

Further purification may be achieved by recrystallization or column chromatography.

-

Potential Biological Activity and Mechanism of Action

Predicted Receptor Affinities

Based on the structure-activity relationships of similar arylpiperazine derivatives, it is hypothesized that this compound may interact with the following receptors:

| Receptor Family | Specific Subtypes (Hypothesized) | Potential Effect |

| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | Agonist, Antagonist, or Partial Agonist |

| Dopamine (D) | D2, D3, D4 | Antagonist or Partial Agonist |

| Adrenergic (α) | α1, α2 | Antagonist |

Table 1: Hypothesized Receptor Affinities for this compound.

Postulated Signaling Pathways

The interaction of arylpiperazines with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, can modulate various downstream signaling cascades. A potential mechanism of action, should this compound act as an antagonist at the D2 dopamine receptor, is illustrated below.

In this scenario, by blocking the binding of dopamine to the D2 receptor, this compound would prevent the inhibition of adenylate cyclase, leading to a downstream modulation of cellular signaling. Similar diagrams could be constructed for its potential interactions with various serotonin receptor subtypes, which often couple to different G-proteins (Gq/11 or Gs) and activate distinct second messenger systems.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of two pharmacologically significant scaffolds. Its initial synthesis in 1997 laid the groundwork for potential exploration into its therapeutic applications, likely within the realm of CNS disorders. While a detailed public record of its biological activity is currently lacking, the structural analogy to numerous known psychoactive agents suggests a high probability of interaction with monoaminergic neurotransmitter systems.

Future research should focus on:

-

Re-synthesis and purification of this compound to enable comprehensive biological evaluation.

-

In vitro receptor binding assays to determine its affinity and selectivity for a panel of CNS targets, including serotonin, dopamine, and adrenergic receptors.

-

Functional assays to characterize the nature of its interaction with identified targets (i.e., agonist, antagonist, partial agonist, or inverse agonist).

-

In vivo studies in relevant animal models to assess its pharmacokinetic profile and potential therapeutic efficacy.

The elucidation of the complete pharmacological profile of this compound could unveil a novel chemical entity with potential for the treatment of various neurological and psychiatric conditions. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. 1-chloro-1,2,3,4-tetrahydronaphthalene | CAS#:58485-68-0 | Chemsrc [chemsrc.com]

- 3. 58485-68-0_1-chloro-1,2,3,4-tetrahydronaphthaleneCAS号:58485-68-0_1-chloro-1,2,3,4-tetrahydronaphthalene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 7. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Indan-1-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Indan-1-yl-piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established protocols for determining key physicochemical parameters. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known pharmacology of related piperazine and indanone derivatives.

Core Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₈N₂, is a derivative of piperazine featuring an indanyl group attached to one of the nitrogen atoms of the piperazine ring. A summary of its known and calculated physicochemical properties is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂ | PubChem[1] |

| Molecular Weight | 202.30 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-1-yl)piperazine | PubChem[1] |

| CAS Number | 185678-56-2 | Chemsrc[2], PubChem[1] |

| Boiling Point | 92°C at 0.08 mmHg | Chemsrc[3] |

| Flash Point | 140.5°C | Chemsrc[3] |

| Density | 1.089 g/cm³ | Chemsrc[3] |

| logP (calculated) | 1.84580 | Chemsrc[3] |

| Melting Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2°C per minute) to allow for accurate determination.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-2°C).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As a basic compound with two nitrogen atoms, this compound is expected to have two pKa values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the curve.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the structural motifs of piperazine and indanone are present in numerous biologically active compounds. This suggests potential pharmacological activities for the title compound.

Potential Activities:

-

Dopamine Receptor Antagonism: Many piperazine derivatives are known to interact with dopamine receptors. Indoline and piperazine-containing compounds have been identified as mixed D₂/D₄ receptor antagonists[4].

-

Antidepressant and Anxiolytic Effects: Piperazine derivatives are central to the mechanism of action of several antidepressant and anxiolytic drugs, often through modulation of monoamine pathways[5].

-

Anti-inflammatory and Analgesic Activity: Some piperazine and indanone derivatives have demonstrated anti-inflammatory and analgesic properties[6][7].

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is found in various compounds with antimicrobial and antifungal properties[8][9].

Visualizations

The following diagrams illustrate a generalized experimental workflow for physicochemical characterization and a potential signaling pathway based on the known pharmacology of related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS#:185678-56-2 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1-Indan-1-yl-piperazine: An Unexplored Moiety with Latent Therapeutic Potential

A comprehensive review of the available scientific literature reveals a notable absence of dedicated research on the specific therapeutic applications of 1-Indan-1-yl-piperazine. Despite the well-documented and diverse pharmacological activities of its constituent chemical scaffolds—the indane and piperazine rings—this particular combination appears to be a largely uninvestigated entity in the realm of drug discovery and development. This technical guide, therefore, serves to highlight the potential therapeutic avenues for this compound based on the established biological profiles of related compounds, while underscoring the critical need for empirical investigation to unlock its true pharmacological value.

Core Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₈N₂. Its structure features a piperazine ring linked to an indane group at the 1-position.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| CAS Number | 185678-56-2 |

The synthesis of this compound has been described in the scientific literature, for instance, in a 1997 publication in the Journal of Medicinal Chemistry. The synthesis typically involves the reaction of 1-indanone with piperazine, followed by reduction.

Inferred Therapeutic Potential: A Landscape of Possibilities

The therapeutic potential of this compound can be extrapolated from the known biological activities of the piperazine and indanone nuclei. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous drugs with a wide array of applications.[1][2] Similarly, the indanone scaffold is present in various biologically active molecules.

Central Nervous System (CNS) Applications

The piperazine moiety is a well-known pharmacophore for CNS-active drugs, particularly those targeting monoaminergic systems.[1][2] Many piperazine-containing compounds exhibit antidepressant, anxiolytic, and antipsychotic properties.[1][2] This is often attributed to their ability to interact with dopamine and serotonin receptors. Given this precedent, this compound is a prime candidate for investigation into its potential as a novel CNS agent.

Anti-inflammatory and Analgesic Properties

Derivatives of piperazine have also been explored for their anti-inflammatory and analgesic effects.[3] The mechanism of action in these cases can be varied, but often involves modulation of inflammatory pathways. The indanone moiety, too, is found in compounds with anti-inflammatory activity. Therefore, it is plausible that this compound could exhibit similar properties.

Anticancer Potential

The piperazine ring is a common structural motif in a number of anticancer agents.[4] Its presence can confer favorable pharmacokinetic properties and allow for interactions with various targets within cancer cells. While less common, some indanone derivatives have also shown promise in oncology. The potential for this compound as an anticancer agent warrants investigation.

The Path Forward: A Call for Experimental Validation

The therapeutic applications discussed above are purely hypothetical and based on the activities of structurally related compounds. To establish a definitive pharmacological profile for this compound, a systematic and rigorous experimental workflow is essential.

Suggested Experimental Protocols

-

High-Throughput Screening (HTS): To broadly assess the biological activity of this compound, it should be screened against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.

-

Receptor Binding Assays: Based on the prevalence of CNS activity in piperazine derivatives, competitive radioligand binding assays should be conducted for a panel of dopamine and serotonin receptor subtypes.

-

Enzyme Inhibition Assays: To explore potential anti-inflammatory or anticancer effects, assays for key enzymes such as cyclooxygenases (COX-1/COX-2) and various protein kinases should be performed.

-

In Vitro Cytotoxicity Assays: The compound should be tested against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

In Vivo Models: Should promising in vitro activity be identified, subsequent studies in appropriate animal models of disease (e.g., models of depression, inflammation, or cancer) would be necessary to evaluate efficacy and safety.

Conclusion

This compound represents a significant gap in the current landscape of medicinal chemistry research. While the individual components of its structure suggest a high probability of biological activity, the absence of specific studies means its therapeutic potential remains unrealized. The synthesis of this compound is documented, providing a clear starting point for a thorough pharmacological investigation. The research community is encouraged to undertake the necessary in vitro and in vivo studies to elucidate the biological properties of this compound. Such research could uncover a novel therapeutic agent with applications in a range of diseases, from neurological disorders to cancer. Until such data is generated, any discussion of its therapeutic applications must remain in the realm of informed speculation.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Silico Modeling of 1-Indan-1-yl-piperazine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions of 1-Indan-1-yl-piperazine derivatives with biological targets. In the ever-evolving landscape of drug discovery, computational approaches have become indispensable for accelerating the identification and optimization of lead compounds. This document serves as a practical resource, detailing the core principles, experimental protocols, and data interpretation strategies for the computational analysis of this important chemical scaffold.

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. Understanding its interaction profile at a molecular level is crucial for designing novel therapeutics with enhanced potency and selectivity. This guide will delve into the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling to elucidate these interactions.

While direct and extensive in silico studies on this compound itself are not widely published, this guide will draw upon established protocols and data from structurally related piperazine derivatives to provide a robust framework for researchers. The methodologies and data presentation formats described herein are directly applicable to the study of this compound and its analogs.

Data Presentation: Quantitative Analysis of Piperazine Derivatives

The effective presentation of quantitative data is paramount for comparative analysis and the derivation of meaningful structure-activity relationships. The following tables exemplify how to structure data from in silico and in vitro assays for piperazine derivatives.

Table 1: Molecular Docking Scores of Piperazine Derivatives Targeting EGFR Kinase

| Compound ID | G-Score (kcal/mol) | Glide Energy (kcal/mol) | H-Bond Interactions (Residues) | Pi-Pi Stacking (Residues) |

| 18i | - | - | Met793 | - |

Data presented is for illustrative purposes based on a study of piperazine-tethered thiophene-3-carboxamide selenides as EGFR kinase inhibitors.[1]

Table 2: In Vitro Cytotoxicity of Piperazine Derivatives against Cancer Cell Lines

| Compound ID | A-549 (IC50, µM) | HCT-116 (IC50, µM) | MIAPaCa-2 (IC50, µM) |

| C-4 | 33.20 | 11.33 | - |

| C-5 | 21.22 | 45.89 | - |

| C-14 | - | - | <1 |

| Gefitinib (Standard) | 16.56 | 10.51 | - |

Data from a study on 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide and related derivatives.[2]

Table 3: QSAR Model Statistics for Piperazine-Based Renin Inhibitors

| Parameter | Value |

| R² (Correlation Coefficient) | 0.846 |

| Q² (Cross-validation Coefficient) | 0.818 |

| pred_R² (Predictive R²) | 0.821 |

This table illustrates the statistical validation of a QSAR model, indicating its predictive power for a series of piperazine and keto piperazine derivatives as renin inhibitors.[3]

Experimental and Computational Protocols

This section provides detailed methodologies for key in silico experiments. These protocols are synthesized from various studies on piperazine derivatives and can be adapted for the analysis of this compound compounds.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using tools like the Protein Preparation Wizard in Schrödinger Maestro. This involves removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure.

-

Define the active site grid for docking based on the co-crystallized ligand or known binding sites.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives.

-

Use a tool like LigPrep in the Schrödinger suite to generate low-energy 3D conformations of the ligands, considering different ionization states at physiological pH.

-

-

Docking Simulation:

-

Perform docking using software such as Glide, AutoDock, or GOLD.

-

For Glide, use the Standard Precision (SP) or Extra Precision (XP) mode.

-

Analyze the docking poses based on scoring functions (e.g., G-Score, Glide Energy) and visually inspect the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

QSAR Modeling Protocol

QSAR models correlate the chemical structure of compounds with their biological activity.

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

Calculate molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties). Software like Dragon or the QikProp module in Schrödinger can be used.

-

-

Model Development and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation.

-

Validate the model using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set (pred_R²). A robust model will have high R², Q², and pred_R² values.

-

Pharmacophore Modeling Protocol

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.

-

Hypothesis Generation:

-

Align a set of active this compound derivatives.

-

Use software like PHASE or Catalyst to generate pharmacophore hypotheses based on common features such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and charged centers.

-

-

Model Validation:

-